6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine - 382596-01-2

6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Catalog Number: EVT-3081081
CAS Number: 382596-01-2
Molecular Formula: C17H12Cl2N4OS
Molecular Weight: 391.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic organic compound belonging to the class of triazolothiadiazines. These compounds are characterized by a fused ring system consisting of a 1,2,4-triazole ring and a 1,3,4-thiadiazine ring. This specific compound has garnered interest in scientific research due to its potential biological activities, particularly as a potential anticancer agent [].

Synthesis Analysis

The synthesis of 6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves a multi-step reaction sequence. One approach [] starts with the synthesis of the precursor 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. This compound is then reacted with 2,4-dichlorophenacyl bromide in a suitable solvent, typically an alcohol like ethanol or methanol, under reflux conditions. This reaction leads to the formation of the desired triazolothiadiazine ring system. The reaction mixture is then cooled, and the product is isolated by filtration, washed, and purified by recrystallization.

Molecular Structure Analysis
  • Fused Ring System: The molecule comprises a fused triazole and thiadiazine ring, forming a planar structure [, , , ].
  • Conformation: The six-membered thiadiazine ring exhibits conformational flexibility and can adopt different conformations, such as a half-chair or screw-boat conformation, depending on the substituents and crystal packing forces [, , , , ].
  • Intermolecular Interactions: The crystal structure reveals intermolecular interactions, such as hydrogen bonding (C–H⋯π and weak intermolecular hydrogen bonding) and π-π stacking interactions, which play a role in the crystal packing and stability of the compound [, , , ].

3-[1-(6-Methoxy-2-naphtyl)ethyl]-6-(2,4-dichlorophenyl)-7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine

Compound Description: This compound is a member of the family of novel potential anticancer agents. [] Its structure has been characterized by IR, 1H-NMR, mass spectroscopy, elemental analysis, and synchrotron X-ray powder diffraction. []

Relevance: This compound shares the core structure of 6-(2,4-dichlorophenyl)-7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine with the target compound. The primary difference lies in the substituent at the 3-position, where the target compound has a 4-methoxyphenyl group, while this compound has a 3-[1-(6-methoxy-2-naphtyl)ethyl] group. []

3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (XSD-7)

Compound Description: XSD-7 is a novel combretastatin A-4 analog that acts as a potent tubulin inhibitor. [] Studies have demonstrated its anticancer activity in gastric cancer (SGC-7901 cells) and cervical cancer (HeLa cells) cell lines. [] XSD-7 induces cytotoxicity, inhibits microtubule polymerization, causes G2/M cell cycle arrest, and triggers apoptosis via both mitochondria-mediated and death receptor-mediated pathways. []

Relevance: While sharing the core 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine structure with 6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, this compound exhibits variations in the substituents at the 3 and 6 positions. It possesses a 3-methoxyphenyl group at the 3-position and a 3-amino-4-methoxyphenyl group at the 6-position, highlighting the structural diversity within this class of compounds and their potential for various biological activities. []

6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid and its salts

Compound Description: This compound and its salts are part of a study focusing on developing novel compounds combining a thiazole fragment with a carboxyl group for potential pharmaceutical applications. [] The thiazole moiety is known to contribute to various biological activities like anti-inflammatory, antiviral, and antifungal properties. [] This study involved synthesizing the original compound and forming its organic and inorganic salts, aiming to investigate their physicochemical and pharmacokinetic properties using ADME analysis for further development. []

Relevance: Although possessing a similar core structure to 6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, this compound differs by having a 2,6-dichlorophenyl group at the 6-position, a 3-methyl-1H-pyrazol-5-yl substituent at the 3-position, and a carboxylic acid group at the 7-position. The study of its various salts highlights the potential for modifying and optimizing the physicochemical properties within this class of compounds. []

6-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: The crystal structure of this compound has been analyzed, revealing a distorted thiadiazine ring adopting a half-chair conformation. []

Relevance: This compound exhibits a high degree of structural similarity to the target compound, 6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The only difference lies in the halogen substituents on the phenyl ring at the 6-position, with this compound having fluorine atoms instead of chlorine. [] This subtle change emphasizes the possibility of modifying the target compound's properties through halogen substitutions.

3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides

Compound Description: This series of compounds, where R represents various substituents, has been investigated for its antitumor activity. [] In vitro studies on 60 cancer cell lines, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer, revealed promising antineoplastic activity. []

Relevance: These compounds share a common core structure with 6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, with variations in the substituent at the 3-position (denoted as R) and the absence of chlorine atoms at the 6-position phenyl ring. [] This series highlights the potential of modifying the 3-position substituent to modulate anticancer activity while maintaining the central triazolothiadiazine scaffold.

6-(2,4-Dichlorophenyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: The crystal structure of this compound has been determined, showcasing a delocalized thiazolothiadiazine ring system and intermolecular π–π stacking interactions contributing to crystal stability. []

3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This series of compounds, with varying aryl groups at the 6-position, was synthesized and evaluated for antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Shigella dysentriae, and Shigella flexneri. [] Several compounds displayed significant antibacterial activity, comparable to or exceeding that of standard drugs like Streptomycin and Neomycin. []

Relevance: While structurally related to 6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine through the core 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold, this series introduces a 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl) substituent at the 3-position and explores various aryl groups at the 6-position. [] This diversity highlights the potential for developing potent antibacterial agents within this class of compounds by modifying substituents at these positions.

3-[6-(2,4-Dichlorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-3-yl]propan-1-ol

Compound Description: The crystal structure of this compound has been reported, revealing a screw-boat conformation for the thiadiazine ring and intermolecular O—H⋯N hydrogen bonds contributing to crystal stability. []

Relevance: Sharing the 6-(2,4-dichlorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core with the target compound, this compound has a 3-hydroxypropyl group instead of 4-methoxyphenyl at the 3-position. [] This difference demonstrates the feasibility of substituting the aromatic ring with an alkyl chain containing a terminal hydroxyl group.

6-(2,4-Difluorophenyl)-3-(3-methylphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: Crystallographic analysis of this compound revealed a slightly distorted thiadiazole ring and intermolecular C—H⋯N hydrogen-bonding interactions leading to a one-dimensional zigzag chain structure. []

Relevance: This compound bears a close structural resemblance to 6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The key differences are the presence of fluorine atoms instead of chlorine on the phenyl ring at the 6-position and a 3-methylphenyl substituent instead of 4-methoxyphenyl at the 3-position. [] These variations highlight the possibility for fine-tuning the compound's properties by altering the halogen and aromatic substituents.

3-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine hydrobromate

Compound Description: This compound, characterized as a hydrobromate salt, represents the first example of a fused heterocycle like triazolothiadiazine in this form. [] Its structure was elucidated using elemental analysis, IR, 1H NMR, 13C NMR, and X-ray diffraction techniques. []

Relevance: Although it shares the 6-(4-methoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core with 6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, this compound possesses a 3-hydroxypropyl substituent at the 3-position and exists as a hydrobromate salt. [] This example demonstrates the potential for salt formation and introducing a 3-hydroxypropyl group to the triazolothiadiazine scaffold.

3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This compound, synthesized via the reaction of 4-amino-3-(4-ethoxyphenyl)-5-mercapto-1,2,4-triazole and 2-bromo-4′-methoxyacetophenone, exhibits normal bond lengths and angles based on its crystal structure analysis. []

Relevance: This compound closely resembles 6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine structurally. The main differences lie in the absence of chlorine atoms on the phenyl ring at the 6-position and the presence of a 4-ethoxyphenyl substituent instead of 4-methoxyphenyl at the 3-position. [] This comparison suggests the possibility of substituting different alkoxy groups at the 3-position while retaining the core triazolothiadiazine structure.

6-benzyl-3-(5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This series of compounds, synthesized from the reaction of 4-amino-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-ylhydrosulfide with various phenacyl iodides, were studied for their antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Shigella dysentriae, and Shigella flexneri. [] Several compounds exhibited promising activity comparable to or exceeding that of standard antibiotics like Streptomycin and Neomycin. []

Relevance: While sharing the core 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine structure with 6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, this series features a 6-benzyl group and a 3-(5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl) substituent. [] This variation highlights the potential for modifying the 3- and 6-position substituents to achieve desired biological activity within this class of compounds.

3-(substituted phenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This series of compounds, synthesized in two steps involving the reaction of substituted benzoic acid with thiocarbohydrazide followed by treatment with substituted acetophenone, was evaluated for antifungal activity. [] These triazole derivatives exhibited moderate to good antifungal activity against various Candida species, including Candida tropicalis, Candida albicans, Candida inconspicua, and Candida glabrata. []

Relevance: These compounds share the 6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine core structure with 6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine but explore various substituents on the phenyl ring at the 3-position. [] This series emphasizes the potential for developing antifungal agents by modifying the 3-position substituent while maintaining the central triazolothiadiazine scaffold.

3-(4-Chlorophenyl)-6-(2,4-difluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This compound, prepared from 4-amino-5-mercapto-3-chlorophenyl-1,2,4-triazole and 2-bromo-2′,4′-fluoroacetophenone, exhibits a distorted thiadiazine ring and a planar, conjugated triazole ring, as evidenced by its crystal structure. []

Relevance: This compound is structurally similar to 6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, differing in the halogen substitutions on both the 3- and 6-position phenyl rings. [] It features a 4-chlorophenyl group at the 3-position and a 2,4-difluorophenyl group at the 6-position, highlighting the potential for variations in halogen substitution patterns within this class of compounds.

6-(2,4-Difluorophenyl)-3-(3-hydroxypropyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: Crystallographic studies of this compound revealed a screw-boat conformation for the thiadiazine ring and the presence of weak O—H⋯N hydrogen bonds connecting molecules into a zigzag chain. []

Relevance: Sharing the 6-(2,4-difluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core structure with some previously mentioned compounds, this compound incorporates a 3-hydroxypropyl substituent at the 3-position. [] This variation exemplifies the possibility of introducing a 3-hydroxypropyl group while maintaining the core structure.

3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines

Compound Description: This series of novel compounds, designed as potential phosphodiesterase-4 (PDE-4) inhibitors, demonstrated significant increases in cAMP concentrations in NIH-3T3 mouse fibroblastic cells while exhibiting low cytotoxicity. []

Relevance: These compounds share the core 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine structure with 6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, but explore different aryl substituents at both the 3- and 6-positions. [] This series highlights the potential for designing potent and safe PDE-4 inhibitors by modifying these substituents within this class of compounds.

3-aryl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines

Compound Description: This series of compounds, synthesized via heterocyclization of 1-phenyl-2-((5-aryl-1,3,4-oxadiazole-2-yl)thio)ethane-1-ones, exhibited significant cytotoxic activity against various cancer cell lines, including HeLa, HBL-100, and CCRF-CEM. [] Notably, the cytotoxicity increased as the structure progressed from oxadiazoltiones to S-derivatives and finally to triazolothiadiazines. []

Relevance: These compounds share the core 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine structure with 6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, but with varying aryl groups at the 3-position. [] This series emphasizes the impact of modifying the 3-position substituent on cytotoxic activity while maintaining the fundamental triazolothiadiazine scaffold.

(Z)-7-[2-(4-Bromophenyl)hydrazin-1-ylidene]-6-methyl-3-(pyridin-4-yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: The crystal structure of this compound reveals a slightly twisted conformation and weak intramolecular C—H⋯N interactions. [] Intermolecular N—H⋯N hydrogen bonds and weak C—H⋯N interactions link the molecules into ribbons, which are further connected by various weak interactions, including π–π stacking. []

Relevance: This compound shares the core 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine structure with 6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine but features distinct substituents at the 3-, 6-, and 7-positions. [] Notably, it possesses a (Z)-7-[2-(4-bromophenyl)hydrazin-1-ylidene] group at the 7-position, a methyl group at the 6-position, and a pyridin-4-yl substituent at the 3-position, highlighting the structural diversity possible within this class of compounds.

6-(4-Biphenylyl)-3-(3-hydroxypropyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: Synthesized from γ-butyrolactone, this compound's crystal structure reveals a planar arrangement of the triazole and benzene rings, while the thiadiazine ring exhibits slight distortion. [] The crystal packing shows hydrogen bonding interactions and π-π stacking interactions between adjacent molecules. []

Compound Description: This series of compounds, synthesized through a multi-step process involving benzotriazole as a starting material, aims to explore the biological activity of various heterocyclic systems. []

Relevance: This series includes compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core structure, highlighting its presence within a broader group of benzotriazole-based heterocycles. [] While not directly comparable to 6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine due to the benzotriazole moiety, this series emphasizes the versatility of the triazolothiadiazine scaffold in medicinal chemistry.

7H-6-amino-s-triazolo[3,4-b][1,3,4]thiadiazines & 7H-3-aryl-6-phenyl-s-triazolo[3,4-b][1,3,4]thiadiazines

Compound Description: These two series of compounds were synthesized and screened for their antimicrobial activity. []

Relevance: Both series share the core 7H-s-triazolo[3,4-b][1,3,4]thiadiazine structure with 6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The first series focuses on variations at the 6-position, incorporating an amino group and different aryl substituents. [] The second series investigates the impact of diverse aryl groups at the 3-position while maintaining a phenyl substituent at the 6-position. [] These variations highlight the potential for modulating antimicrobial activity by modifying the substituents at these positions.

3-(2-furyl)-6-(4-methylphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine and its 6-phenyl analogue

Compound Description: The crystal structures of these two compounds have been determined. In both compounds, the thiadiazine ring adopts a skew-boat conformation, while the triazole and furyl rings are essentially planar. []

3-(4-(methylsulfonyl)phenyl)-6-phenyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine derivatives

Compound Description: This series of compounds was designed and synthesized as potential selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory drug development. [] Molecular modeling studies suggested selectivity for COX-2. []

Relevance: These compounds share the core 6-phenyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine structure with 6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine but feature a 3-(4-(methylsulfonyl)phenyl) group at the 3-position. [] This series emphasizes the potential for developing selective COX-2 inhibitors by modifying the 3-position substituent while retaining the central triazolothiadiazine scaffold.

7-Arylhydrazono-7H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazines

Compound Description: Two different synthetic routes were developed to synthesize this series of compounds. Spectral analysis and correlation of acid dissociation constants with the Hammett equation were used to determine the tautomeric structures of these compounds. []

Relevance: While structurally related to 6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine through the shared 7H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazine core, this series focuses on modifications at the 7-position. [] Specifically, it incorporates various arylhydrazono groups at this position, highlighting the potential for structural diversity and exploration of different substituents at the 7-position within this class of compounds.

6-aryl-3-(3,4-dialkoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity. [] The synthesis involved a one-pot reaction of 4-amino-5-(3,4-dialkoxyphenyl)-4H-[1,2,4]-triazole-3-thiol with various aromatic carboxylic acids in the presence of phenacyl bromides. []

Relevance: These compounds share the core 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine structure with 6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, but they explore diverse aryl groups at the 6-position and 3,4-dialkoxyphenyl substituents at the 3-position. [] This series highlights the potential for finding new antimicrobial agents by modifying substituents at these positions.

7-Arylazo-7H-3-(2-methyl-1H-indol-3-yl)pyrazolo[5,1-c][1,2,4]triazol-6(5H)-ones & 7-Arylhydrazono-7H-3-(2-methyl-1H-indol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines

Compound Description: These two series of compounds, synthesized using 4-amino-3-mercapto-5-(2-methyl-1H-indol-3-yl)-1,2,4-triazole as a key intermediate, were prepared and their biological activities evaluated. []

Relevance: The 7-Arylhydrazono-7H-3-(2-methyl-1H-indol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines series shares the core 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine structure with 6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, while incorporating a 3-(2-methyl-1H-indol-3-yl) group and exploring various arylhydrazono substituents at the 7-position. [] This series demonstrates the structural diversity achievable within this class of compounds.

6-(4-Bromophenyl)-3-methyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: The crystal structure of this compound has been determined, revealing a planar 1,2,4-triazole ring and a twist-boat conformation for the 3,6-dihydro-1,3,4-thiadiazine ring. [] Molecules in the crystal are connected by C—H⋯N interactions, forming sheets. []

3,6-Disubstituted 7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines

Compound Description: This series of compounds was synthesized and evaluated for analgesic, anti-inflammatory, antioxidant activities, and gastric toxicity. [] Compounds with electron-withdrawing groups like chloride or fluoride on the phenyl ring at the 6-position showed promising activity profiles. []

Relevance: These compounds share the core 7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine structure with 6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine but explore diverse substituents at both the 3- and 6-positions. [] This series highlights the potential of this scaffold for developing new analgesic and anti-inflammatory agents.

4-(((6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methoxy)methyl)-2,6-dimethoxyphenol and its derivatives

Compound Description: This compound and its derivatives were synthesized and evaluated for their antioxidant ability using DPPH and FRAP assays. [] Some derivatives showed significant antioxidant activity, exceeding that of ascorbic acid and BHT. []

Relevance: These compounds share the core 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine structure with 6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, but they feature a complex 4-(((6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methoxy)methyl)-2,6-dimethoxyphenol substituent at the 3-position and various modifications at the 6-position. [] This series exemplifies the potential for creating potent antioxidants by modifying this scaffold.

6-Aryl-3-(d-gluco-pentitol-1-yl)-7H-1,2,4-triazolo-[3,4-b][1,3,4]thiadiazines

Compound Description: This series of compounds was efficiently synthesized by reacting 4-amino-5-mercapto-3-(d-gluco-pentitol-1-yl)-1,2,4-triazole with substituted ω-bromoacetophenones. []

Relevance: These compounds share the core 7H-1,2,4-triazolo-[3,4-b][1,3,4]thiadiazine structure with 6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, while featuring a d-gluco-pentitol-1-yl group at the 3-position and various aryl substituents at the 6-position. [] This variation highlights the potential for incorporating sugar moieties like d-gluco-pentitol into the triazolothiadiazine scaffold.

6-aryl-3-(3-hydroxypropyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines

Compound Description: This series of compounds, synthesized from 4-amino-3-(3-hydroxypropyl)-5-mercapto-1,2,4-triazole and substituted ω-haloacetophenones, was investigated for their plant growth regulating effects. [] The compounds exhibited significant inhibitory activity against the growth of radish and wheat. []

Properties

CAS Number

382596-01-2

Product Name

6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

IUPAC Name

6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Molecular Formula

C17H12Cl2N4OS

Molecular Weight

391.27

InChI

InChI=1S/C17H12Cl2N4OS/c1-24-12-5-2-10(3-6-12)16-20-21-17-23(16)22-15(9-25-17)13-7-4-11(18)8-14(13)19/h2-8H,9H2,1H3

InChI Key

FDVURDOCXOJYJV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=C(C=C(C=C4)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.